Physicochemical Profiling and Structural Characterization of 4-(1-Propionylpiperidin-4-yl)benzoic acid: A Technical Guide for Drug Discovery
Physicochemical Profiling and Structural Characterization of 4-(1-Propionylpiperidin-4-yl)benzoic acid: A Technical Guide for Drug Discovery
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I approach the characterization of building blocks not merely as a data-collection exercise, but as a predictive foundation for downstream pharmacokinetic behavior. 4-(1-Propionylpiperidin-4-yl)benzoic acid (CAS: 1243106-26-4) is a highly versatile bifunctional intermediate. Featuring a rigid piperidine-phenyl core, a propionyl amide, and a terminal carboxylic acid, it is frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and targeted protein degraders (PROTACs).
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic workflows, and self-validating analytical protocols required to ensure scientific integrity during lead optimization.
Structural and Molecular Descriptors
To predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a final drug candidate, we must first establish the baseline descriptors of its constituent fragments. The data in Table 1 summarizes the core quantitative metrics for 4-(1-Propionylpiperidin-4-yl)benzoic acid.
Table 1: Theoretical and Predicted Physicochemical Descriptors
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₁₅H₁₉NO₃ | - |
| Molecular Weight | 261.32 g/mol | Optimal for fragment-based or lead-like chemical space. |
| Exact Mass | 261.1365 Da | Target mass for high-resolution LC-MS validation. |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | Excellent membrane permeability (ideal < 90 Ų for BBB penetration). |
| Predicted LogP | 2.30 | Balanced lipophilicity, favorable for oral bioavailability. |
| Predicted pKa (COOH) | ~4.15 | Highly ionized at physiological pH (7.4), drastically affecting LogD. |
| Hydrogen Bond Donors (HBD) | 1 | Compliant with . |
| Hydrogen Bond Acceptors (HBA) | 3 | Compliant with . |
| Rotatable Bonds | 3 | Low conformational entropy, minimizing the entropic penalty upon target binding. |
Physicochemical Properties & ADME Implications (Causality Analysis)
Understanding the why behind a molecule's behavior is critical for rational drug design.
Ionization and Lipophilicity (pKa vs. LogD): Because the target molecule contains a terminal carboxylic acid (pKa ~4.15), its aqueous solubility and lipophilicity are highly pH-dependent. At physiological pH (7.4), the molecule exists predominantly in its ionized (anionic) state. This ionization drastically lowers its effective lipophilicity ( LogD7.4<LogP ), which enhances aqueous solubility but creates an electrostatic barrier to passive blood-brain barrier (BBB) permeation.
Amide vs. Amine Functionality: The incorporation of the propionyl group is a deliberate structural choice. Acylating the basic piperidine nitrogen to form an amide eliminates the basicity of the amine (pKa drops from ~9.5 to non-basic). This causality is twofold:
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Toxicity Mitigation: It removes the hERG channel liability often associated with basic lipophilic amines.
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Metabolic Stability: The propionyl group provides a slight steric shield and greater lipophilicity compared to a standard acetyl group, often improving metabolic half-life against hepatic amidases.
Synthetic Pathway and Functionalization
The synthesis of 4-(1-Propionylpiperidin-4-yl)benzoic acid relies on a highly controlled N-acylation reaction.
Fig 1. Synthetic workflow for 4-(1-Propionylpiperidin-4-yl)benzoic acid via N-acylation.
Step-by-Step Synthetic Protocol
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Initiation: Suspend 4-(piperidin-4-yl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are mandatory to prevent the competitive aqueous hydrolysis of the highly reactive propionyl chloride.
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Base Addition: Add triethylamine (Et₃N, 2.5 eq) dropwise. The suspension clears as the triethylammonium salt of the carboxylic acid forms, solubilizing the starting material.
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Acylation: Cool the reaction mixture to 0°C using an ice bath. Add propionyl chloride (1.1 eq) dropwise over 15 minutes. Causality: Controlling the addition rate at 0°C kinetically suppresses the formation of unstable mixed anhydrides at the carboxylic acid moiety.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor conversion via LC-MS.
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Quenching & Workup: Quench the reaction with water. Acidify the aqueous phase to pH 2.0 using 1M HCl. Causality: Acidification ensures the terminal carboxylic acid is fully protonated (unionized), driving the product entirely into the organic (DCM) extraction phase.
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Isolation: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethyl acetate/hexane.
Analytical Characterization Protocols (Self-Validating Systems)
To ensure scientific trustworthiness, all physicochemical measurements must be derived from self-validating systems. We adhere strictly to the.
Fig 2. Self-validating analytical workflow for physicochemical characterization.
Protocol A: pKa Determination via Co-Solvent Potentiometry
Because 4-(1-Propionylpiperidin-4-yl)benzoic acid has limited aqueous solubility in its unionized state (pH < 3), direct aqueous potentiometric titration risks precipitation, leading to false inflection points.
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Methodology: Perform titrations in varying ratios of methanol/water (e.g., 20%, 30%, 40% MeOH).
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Self-Validation: Extrapolate the Yasuda-Shedlovsky plot to 0% organic modifier to derive the true aqueous pKa. The inclusion of a blank titration and a standard reference (benzoic acid) ensures the electrode's Nernstian response remains uncompromised throughout the run.
Protocol B: LogD₇.₄ Determination via Shake-Flask Method
While HPLC-based LogP estimation is high-throughput, it often fails to accurately model the hydrogen-bonding dynamics of molecules with strong H-bond donors/acceptors. Therefore, we employ the classical Shake-Flask method based on .
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Phase Saturation: Saturate n-octanol with 50 mM phosphate buffer (pH 7.4) for 24 hours, and vice versa. Causality: Mutual saturation prevents phase volume shifts during the experiment, which would skew concentration calculations.
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Partitioning: Transfer the octanol stock (containing 1 mg/mL analyte) into three separate glass vials. Add the saturated aqueous buffer to achieve three distinct octanol:water volume ratios (1:1, 1:2, and 2:1).
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Self-Validation: Testing multiple ratios acts as an internal control. Consistent LogD values across all three ratios mathematically prove the absence of concentration-dependent aggregation or micelle formation.
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Quantification: Shake mechanically for 60 minutes at 25.0°C, centrifuge to separate phases, and quantify via HPLC-UV. Calculate LogD7.4=log10(Coctanol/Cwater) .
References
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Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26. URL: [Link]
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ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation (ICH) (2005). URL:[Link]
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OECD Guidelines for the Testing of Chemicals. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing (1995). URL:[Link]
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Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons (2012). URL:[Link]
